molecular formula C25H28N4O6 B4049223 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone

Cat. No.: B4049223
M. Wt: 480.5 g/mol
InChI Key: HKWIMZOHHMGBAI-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is a complex organic compound that features a benzodioxole group, a piperazine ring, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring through a nucleophilic substitution reaction.

    Nitrobenzoyl Group Addition: Finally, the nitrobenzoyl group is introduced through an acylation reaction using 4-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include applications in treating neurological disorders and as potential anticancer agents.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes and receptors, modulating their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
  • 4-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)-5-phenylthieno(2,3-D)pyrimidine

Uniqueness

Compared to similar compounds, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is unique due to the presence of both a benzodioxole and a nitrobenzoyl group. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c30-24(19-2-4-21(5-3-19)29(32)33)27-9-7-20(8-10-27)25(31)28-13-11-26(12-14-28)16-18-1-6-22-23(15-18)35-17-34-22/h1-6,15,20H,7-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWIMZOHHMGBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
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[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone

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